Colibactin 742

Description

BenchChem offers high-quality Colibactin 742 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colibactin 742 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

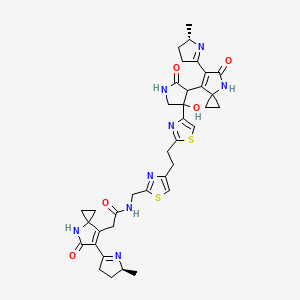

C37H42N8O5S2 |

|---|---|

Molecular Weight |

742.9 g/mol |

IUPAC Name |

N-[[4-[2-[4-[3-hydroxy-4-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-5-oxopyrrolidin-3-yl]-1,3-thiazol-2-yl]ethyl]-1,3-thiazol-2-yl]methyl]-2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetamide |

InChI |

InChI=1S/C37H42N8O5S2/c1-18-3-6-22(40-18)28-21(35(9-10-35)44-32(28)47)13-25(46)38-14-27-42-20(15-51-27)5-8-26-43-24(16-52-26)37(50)17-39-34(49)31(37)30-29(23-7-4-19(2)41-23)33(48)45-36(30)11-12-36/h15-16,18-19,31,50H,3-14,17H2,1-2H3,(H,38,46)(H,39,49)(H,44,47)(H,45,48)/t18-,19-,31?,37?/m0/s1 |

InChI Key |

MUFRDBRHJIYYPD-AYLSQICOSA-N |

Isomeric SMILES |

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=N[C@H](CC9)C)O |

Canonical SMILES |

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=NC(CC9)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Colibactin 742

Executive Summary

Colibactin (B12421223) is a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria harboring the pks biosynthetic gene cluster.[1][2] This metabolite has been implicated in the development of colorectal cancer (CRC) by inducing DNA damage and a unique mutational signature in host cells.[1][3] However, the inherent instability of natural colibactin has historically hindered direct investigation into its mechanism.[4] The development of Colibactin 742, a stable synthetic analog, has been a pivotal advancement, enabling precise elucidation of its structure-activity relationships and molecular mechanism of action. This guide provides a comprehensive technical overview of Colibactin 742's mechanism, detailing its method of DNA damage, the resultant cellular signaling cascades, and the key experimental protocols used for its characterization.

Core Genotoxic Mechanism: Cyclopropane-Mediated DNA Cross-Linking

The genotoxicity of Colibactin 742 is fundamentally driven by its unique chemical structure, which features two electrophilic cyclopropane (B1198618) rings that act as "warheads". These functional groups are essential for its activity, as demonstrated by the non-genotoxic nature of its analog, Colibactin 746, in which the cyclopropane residues are replaced by unlinked methyl groups.

The mechanism proceeds as follows:

-

DNA Alkylation: The strained cyclopropane rings undergo nucleophilic attack by DNA bases. Molecular docking studies predict that the primary targets are the N3 positions of adenine (B156593) residues.

-

Ring Opening: This attack leads to the opening of the cyclopropane ring, forming a covalent bond between the colibactin molecule and the adenine base.

-

Interstrand Cross-Link (ICL) Formation: Possessing two reactive cyclopropane groups, a single molecule of Colibactin 742 can alkylate adenine residues on opposing strands of the DNA double helix. This creates a highly cytotoxic DNA lesion known as an interstrand cross-link (ICL), which physically prevents DNA strand separation, thereby blocking replication and transcription.

-

Progression to Double-Strand Breaks (DSBs): The cellular processing and repair of ICLs can lead to the formation of DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage.

Cellular Response and Signaling Pathways

The formation of ICLs and DSBs by Colibactin 742 triggers a robust DNA Damage Response (DDR), activating multiple signaling pathways designed to arrest the cell cycle and repair the damage.

-

Fanconi Anemia (FA) Pathway: This pathway is a specialized cellular mechanism for the repair of ICLs. Upon exposure to Colibactin 742, cells show a significant upregulation of the FA pathway, a response also seen with classic cross-linking agents like cisplatin. This activation is a hallmark of colibactin-induced genotoxicity.

-

p53 Signaling: As a central regulator of the DDR, the p53 tumor suppressor pathway is strongly activated. This leads to the transcriptional upregulation of genes that enforce cell cycle arrest, such as CDKN1A (p21), and promote apoptosis, including FAS and BBC3. This response helps prevent the propagation of cells with damaged DNA.

-

BRCA1 and Homologous Recombination: Chronic exposure to Colibactin 742 also leads to the upregulation of the BRCA1 pathway, which is critical for the high-fidelity repair of DSBs through homologous recombination.

-

Stress and Inflammatory Pathways: At higher concentrations (e.g., 100 µM), Colibactin 742 can induce transcriptional networks associated with endoplasmic reticulum (ER) stress and activate inflammatory signaling pathways such as IL-1 signaling.

Quantitative Analysis of Genotoxicity

The genotoxic potential of Colibactin 742 is dose-dependent and can be quantified by measuring markers of DNA damage, such as the formation of phosphorylated histone H2AX (γH2AX) foci at the sites of DSBs.

| Compound | Concentration | Target Cell Line | Endpoint | Result | Reference |

| Colibactin 742 | 10 µM | IEC-6 | γH2AX Foci | Significant increase in cells with >5 foci | |

| Colibactin 742 | 100 µM | FHC | Gene Expression | Upregulation of p53 and DDR pathways | |

| Colibactin 746 (Inactive Analog) | 10 µM | IEC-6 | γH2AX Foci | No significant increase in foci formation | |

| Colibactin 746 (Inactive Analog) | 100 µM | FHC | Gene Expression | No significant activation of DDR pathways |

Key Experimental Protocols

The characterization of Colibactin 742's mechanism relies on established molecular and cell biology techniques.

γH2AX Immunofluorescence Assay for DNA Damage

This assay directly visualizes the formation of DSBs within the nucleus of treated cells.

Methodology:

-

Cell Culture: Plate intestinal epithelial cells (e.g., IEC-6) onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Incubate cells with varying concentrations of Colibactin 742, Colibactin 746 (negative control), or a known cross-linking agent like Mitomycin C (positive control) for 24 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Quantification: Visualize cells using a fluorescence microscope. Quantify the percentage of cells containing a threshold number of distinct nuclear foci (e.g., >5 foci per cell) across multiple fields of view.

Transcriptomic Analysis via RNA-Sequencing

This protocol is used to obtain an unbiased, global view of the changes in gene expression and to identify the cellular pathways affected by Colibactin 742.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., FHC or HCT 116) to ~80% confluency and treat with Colibactin 742 or Colibactin 746 at desired concentrations for a set time period (e.g., 12 or 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from high-quality RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess raw sequencing reads for quality.

-

Alignment: Align reads to a reference genome.

-

Differential Expression: Identify genes that are significantly upregulated or downregulated in Colibactin 742-treated cells compared to Colibactin 746-treated controls.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, GSEA) to identify the biological pathways and signaling networks that are significantly enriched among the differentially expressed genes.

-

Conclusion

Colibactin 742 is a powerful chemical probe that has been instrumental in defining the genotoxic mechanism of the microbiome-derived metabolite, colibactin. Its mode of action is centered on the formation of DNA interstrand cross-links, mediated by its characteristic cyclopropane functional groups. This damage elicits a canonical DNA damage response, prominently featuring the activation of the Fanconi Anemia and p53 signaling pathways, ultimately leading to cell cycle arrest and apoptosis. The detailed methodologies and quantitative data presented herein provide a robust framework for researchers investigating microbiome-host interactions, DNA damage and repair, and the etiology of colorectal cancer.

References

Colibactin 742: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colibactin (B12421223), a genotoxic secondary metabolite produced by certain gut bacteria, has garnered significant attention for its association with colorectal cancer. However, its inherent instability has long hampered detailed investigation. This technical guide provides an in-depth overview of the discovery of the natural product, the strategic synthesis of a stable analog, colibactin 742, and the key experimental findings that have elucidated its mechanism of action. We present collated quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the critical signaling pathways activated by this potent DNA-damaging agent. This document serves as a comprehensive resource for researchers in oncology, microbiology, and medicinal chemistry, aiming to facilitate further exploration of colibactin's role in human health and its potential as a therapeutic target or tool.

Discovery and Structure Elucidation of Natural Colibactin

The genotoxin colibactin was first identified in 2006 as a product of the pks (or clb) biosynthetic gene cluster found in certain strains of Escherichia coli.[1] These bacteria were observed to induce DNA double-strand breaks and cell cycle arrest in eukaryotic cells.[2] However, the extreme instability of the natural product prevented its direct isolation and structural characterization for over a decade.[1][3]

The breakthrough in elucidating colibactin's structure came from an innovative approach that used DNA as a probe to capture the reactive metabolite.[4] Through a combination of genetics, isotope labeling, and tandem mass spectrometry, the structure of colibactin bound to DNA was determined. These studies revealed that colibactin is a heterodimer featuring two electrophilic cyclopropane (B1198618) "warheads" that are responsible for its genotoxicity. The core structure also contains two thiazole (B1198619) rings. The instability of the parent molecule was attributed to an α-aminoketone moiety, which is susceptible to aerobic oxidation. The final proposed structure of the active, mature colibactin was ultimately confirmed through total synthesis.

Synthesis of Colibactin 742: A Stable Analog

To overcome the challenges posed by the instability of natural colibactin, a stable analog, colibactin 742, was designed and synthesized. This analog retains the key structural features responsible for genotoxicity, namely the dual cyclopropane-containing reactive centers, while modifying the unstable α-aminoketone linker. Colibactin 742 has proven to be an invaluable tool for studying the biological effects of colibactin, as it recapitulates the DNA cross-linking and cell cycle arrest phenotypes observed with pks+ bacteria. An inactive analog, colibactin 746, in which the cyclopropane rings are replaced by methyl groups, serves as a crucial negative control in biological experiments.

Experimental Protocol: Total Synthesis of Colibactin 742

The detailed synthetic route for colibactin 742 is described in the supplementary information of Wernke et al., J. Am. Chem. Soc.2021 , 143 (38), 15824–15833. The synthesis is a multi-step process involving the preparation of key building blocks and their subsequent coupling. While the full step-by-step protocol is extensive, the general strategy involves the synthesis of the two "warhead" fragments containing the cyclopropane moieties and the central bis-thiazole core, followed by their convergent assembly.

Mechanism of Action: DNA Damage and Cellular Response

Colibactin 742 exerts its genotoxic effects by alkylating DNA, leading to the formation of interstrand cross-links (ICLs). This mode of action is a direct consequence of the two reactive cyclopropane rings, which can covalently bind to adenine (B156593) residues on opposing DNA strands. The formation of ICLs poses a significant challenge to the cell, as it physically blocks DNA replication and transcription. This triggers a complex cellular response, primarily orchestrated by the Fanconi Anemia and p53 signaling pathways.

DNA Damage and Repair: The Fanconi Anemia Pathway

The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that is activated to resolve ICLs. Upon encountering a colibactin-induced ICL, the replication machinery stalls, leading to the recruitment of the FA core complex. This initiates a cascade of events, including the monoubiquitination of the FANCI-FANCD2 dimer, which then coordinates the nucleolytic incision of the DNA backbone flanking the ICL. This "unhooking" step is followed by translesion synthesis and homologous recombination to repair the resulting DNA break and restore the integrity of the genome.

Experimental Protocol: Quantification of FANCD2 Foci Formation

The activation of the Fanconi Anemia pathway can be monitored by observing the formation of nuclear foci containing the FANCD2 protein.

-

Cell Culture and Treatment: Seed HeLa cells on coverslips in a 6-well plate. Treat the cells with the desired concentration of colibactin 742 for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Mitomycin C).

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against FANCD2 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Quantification:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of cells with distinct nuclear FANCD2 foci (typically >5 foci per nucleus is considered positive).

-

Cell Cycle Arrest and Apoptosis: The p53 Signaling Pathway

The extensive DNA damage caused by colibactin 742 also leads to the activation of the tumor suppressor protein p53. The p53 pathway is a critical checkpoint that senses cellular stress, including DNA damage, and can induce cell cycle arrest to allow time for repair, or trigger apoptosis (programmed cell death) if the damage is too severe. Transcriptomic analyses of cells treated with colibactin 742 show a significant upregulation of p53 target genes, confirming the activation of this pathway. This response is crucial for preventing the propagation of cells with damaged genomes, a key step in preventing cancer development.

Experimental Protocol: Quantification of DNA Double-Strand Breaks (γH2AX Foci Formation)

A common method to quantify DNA double-strand breaks, a trigger for p53 activation, is by staining for the phosphorylated form of histone H2AX (γH2AX).

-

Cell Culture and Treatment: Seed cells (e.g., HeLa or Caco-2) in chamber slides and treat with colibactin 742 at various concentrations for a defined period (e.g., 4 hours).

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.3% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash and incubate with a fluorescent secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Microscopy and Quantification:

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells with a defined number of γH2AX foci (e.g., >5 or >10 foci per nucleus). The intensity of the γH2AX signal can also be quantified as a measure of the extent of DNA damage.

-

Quantitative Data Summary

The following tables summarize key quantitative data from studies on colibactin and its analogs.

Table 1: Cytotoxicity of Precolibactins

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Precolibactin 886 | HCT-116 | 22.3 | |

| Precolibactin 886 | HeLa | 34.0 |

Table 2: Quantification of Colibactin-Induced DNA Damage

| Treatment | Cell Line | Assay | Endpoint | Result | Reference |

| E. coli pks+ (MOI 25) | HeLa | In-Cell Western | γH2AX fold induction | 5-7 fold increase | |

| Colibactin-645 (50 nM) | HeLa | Immunofluorescence | γH2AX and 53BP1 foci | Foci formation and colocalization | |

| Colibactin 742 | IEC-6 | Immunofluorescence | % cells with >5 γH2AX foci | Dose-dependent increase |

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Biosynthesis and activation of colibactin.

Caption: Workflow for quantifying DNA damage foci.

Caption: Colibactin-induced Fanconi Anemia pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure elucidation of colibactin and its DNA cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Synthetic Colibactin 742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colibactin (B12421223) is a genotoxic secondary metabolite produced by certain strains of gut bacteria, most notably Escherichia coli harboring the polyketide synthase (pks) gene cluster.[1][2][3] This molecule has garnered significant attention due to its association with colorectal cancer (CRC), particularly early-onset cases.[2][4][5] The inherent instability of the natural colibactin has historically hindered direct investigation into its biological effects.[4][6][7] The development of stable synthetic analogs, such as Colibactin 742, has been a pivotal advancement, providing researchers with a crucial tool to dissect its molecular mechanisms of action independent of the producing bacterium.[4][6][7]

This technical guide provides an in-depth overview of the biological activity of synthetic Colibactin 742, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms and associated cellular pathways.

Core Mechanism of Action: DNA Alkylation and Interstrand Cross-linking

The genotoxicity of colibactin is attributed to its unique chemical structure, which features two electrophilic cyclopropane (B1198618) rings.[8][9] These "warheads" enable the molecule to alkylate DNA, primarily by reacting with adenine (B156593) moieties.[2][10] The presence of two reactive sites allows Colibactin 742 to form DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage that covalently links the two strands of the DNA helix.[6][7][8] This action stalls critical cellular processes like replication and transcription, triggering a cascade of DNA damage responses.[8]

Caption: Mechanism of Colibactin 742-induced DNA damage.

Biological Effects and Cellular Responses

Exposure of intestinal epithelial cells to synthetic Colibactin 742 recapitulates the key genotoxic phenotypes observed with pks+ bacteria.[4] An inactive analog, Colibactin 746, which has modified DNA-binding residues, does not produce these effects and serves as a crucial negative control in experiments.[11][12][13]

DNA Damage and Repair Pathway Activation

Colibactin 742 induces significant DNA damage, evidenced by the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs).[11][13] This damage activates complex DNA repair signaling cascades.

-

Fanconi Anemia (FA) Pathway: This pathway is specifically involved in the repair of ICLs. Studies show that Colibactin 742 treatment leads to the activation of the FA pathway.[6][7]

-

p53 Signaling: As a central regulator of the DNA damage response, the p53 pathway is significantly upregulated upon exposure to Colibactin 742, leading to downstream effects like cell cycle arrest and senescence.[11][12]

-

BRCA1-Associated Repair: Chronic exposure to Colibactin 742 results in the increased expression of BRCA1-associated DNA repair pathways, which are involved in homologous recombination repair of DSBs.[11][12][14]

Caption: Cellular signaling pathways activated by Colibactin 742.

Cell Cycle Arrest and Senescence

By causing severe DNA damage, Colibactin 742 forces cells to halt division to attempt repair, leading to a characteristic G2/M cell cycle arrest.[6][7] This is a protective mechanism to prevent the propagation of damaged DNA. Furthermore, the genotoxic stress can push cells into a state of cellular senescence, a phenomenon also observed in response to infection with pks+ E. coli.[11][12]

Mutational Signature

Chronic exposure to Colibactin 742 induces a distinct mutational signature in the genome of host cells.[12] This signature is characterized by:

-

Increased Single-Base Substitutions (SBS): A notable increase in T>N (where N is any other base) substitutions.[11][12]

-

Specific COSMIC Signatures: The mutations can be attributed to several known signatures, including SBS88 (the proposed colibactin signature), SBS17 (associated with reactive oxygen species), and SBS44 (linked to mismatch repair deficiency).[11][12][14] This suggests colibactin may cause mutations both directly and indirectly by inducing oxidative stress and affecting DNA repair fidelity.[12]

-

Insertions and Deletions (Indels): An increase in 1-4 base pair insertions or deletions, particularly in T-rich homopolymers.[12]

Quantitative Data Summary

The following tables summarize the quantitative biological effects of synthetic Colibactin 742 as reported in key studies.

Table 1: DNA Damage Quantification in Intestinal Epithelial Cells (IEC-6)

| Treatment Group | Concentration (µM) | % of Cells with >5 γH2AX foci |

| Untreated | - | ~5% |

| Colibactin 746 (inactive) | 100 | ~5% |

| Colibactin 742 (active) | 25 | ~20% |

| Colibactin 742 (active) | 50 | ~40% |

| Colibactin 742 (active) | 100 | ~60% |

| Mitomycin C (positive control) | 3 | ~75% |

| (Data adapted from studies quantifying DNA strand breaks via immunofluorescent staining)[1][11] |

Table 2: Effects of Colibactin 742 on Human Colonic Organoids

| Treatment Group | Concentration (µM) | Average Organoid Diameter (µm) | Relative Number of Viable Organoids |

| Untreated | - | ~175 | 1.0 (Normalized) |

| Colibactin 746 (inactive) | 100 | ~160 | ~0.9 |

| Colibactin 742 (active) | 25 | ~125 | ~0.7 |

| Colibactin 742 (active) | 50 | ~90 | ~0.5 |

| Colibactin 742 (active) | 100 | ~60 | ~0.2 |

| (Data represents the significant impact of Colibactin 742 on colonoid growth and viability compared to the inactive analog)[1][11] |

Table 3: Mutational Signature Analysis in HCT 116 Cells after Chronic Exposure

| Treatment Group (20 µM) | Total Single Nucleotide Variants (SNVs) | % of T>N Single Base Substitutions |

| Colibactin 746 (inactive) | ~1000 | ~25% |

| Colibactin 742 (active) | ~1500 | ~40% |

| (Data from whole-genome sequencing of cells after ten 48-hour treatment cycles, highlighting the specific mutagenic effect of Colibactin 742)[11] |

Detailed Experimental Protocols

The following are generalized protocols based on published methodologies for studying the effects of synthetic Colibactin 742.

Cell Culture and Acute Treatment

-

Cell Lines: Intestinal epithelial cells (e.g., IEC-6) or human colonic epithelial cells (e.g., FHC, HCT 116).

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.

-

Treatment Protocol:

-

Seed cells in multi-well plates to achieve 70-80% confluency.

-

Prepare stock solutions of Colibactin 742 and the inactive analog 746 in DMSO.

-

Dilute the compounds to the desired final concentrations (e.g., 10 µM to 100 µM) in fresh cell culture media.

-

Incubate cells with the compounds for a specified period (e.g., 4 to 24 hours) for acute exposure studies.[1][11]

-

Include a vehicle control (DMSO) and a positive control for DNA damage (e.g., Mitomycin C).

-

Immunofluorescence for γH2AX Foci

-

Objective: To visualize and quantify DNA double-strand breaks.

-

Procedure:

-

Culture and treat cells on glass coverslips as described above.

-

After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the percentage of cells with more than 5 distinct nuclear foci.[1][11]

-

Human Colonoid Culture and Viability Assays

-

Objective: To assess the effect of Colibactin 742 in a more physiologically relevant 3D model.

-

Procedure:

-

Culture human colonic organoids (colonoids) embedded in Matrigel according to established protocols.

-

Once organoids have formed (e.g., after 48 hours), replace the culture medium with fresh medium containing the desired concentrations of Colibactin 742 or 746.

-

Incubate for 48 hours.

-

Assess organoid health by brightfield microscopy. Measure the diameter of at least 30 colonoids per group.

-

Quantify viability by counting the number of intact organoids (e.g., diameter >30 µm, clear lumen) per well, normalized to untreated controls.[1][11]

-

Chronic Exposure and Mutational Analysis

-

Objective: To determine the long-term mutagenic potential of Colibactin 742.

-

Procedure:

-

Expose HCT 116 cells to a sub-lethal concentration of Colibactin 742 or 746 (e.g., 20 µM) for 48 hours.[11]

-

Wash the cells and allow them to recover in fresh medium for several days until confluent.

-

Repeat this cycle of treatment and recovery for an extended period (e.g., 10 cycles over 30-50 days).[11][12]

-

After the final cycle, allow a prolonged recovery period (e.g., 30 days) to ensure fixation of mutations.

-

Isolate genomic DNA from single-cell clones.

-

Perform whole-genome sequencing (WGS) and analyze the data for single-base substitutions and indels to identify mutational signatures.[11][12]

-

Caption: Experimental workflow for assessing Colibactin 742 genotoxicity.

Conclusion

Synthetic Colibactin 742 is a powerful and indispensable tool for elucidating the carcinogenic mechanisms of a key microbial-derived genotoxin. It faithfully mimics the activity of the natural product by inducing DNA interstrand cross-links, activating specific DNA damage response pathways, and causing a characteristic mutational signature that has been observed in human colorectal cancer genomes.[4][11] The ability to study these effects in a controlled manner, independent of the bacteria, allows for a precise investigation into host-microbe interactions and the etiology of CRC. This research is vital for developing novel diagnostic biomarkers and potential therapeutic strategies aimed at mitigating the cancer risk associated with the gut microbiome.

References

- 1. researchgate.net [researchgate.net]

- 2. Colibactin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]

- 4. "Synthetic studies of colibactin, a carcinogenic gut microbiome metabol" by Kevin Mark Wernke [elischolar.library.yale.edu]

- 5. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Probing Microbiome Genotoxicity: A Stable Colibactin Provides Insight into Structure-Activity Relationships and Facilitates Mechanism of Action Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]

- 11. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Genotoxic Effects of Colibactin 742 in Colorectal Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colibactin (B12421223), a genotoxic secondary metabolite produced by certain strains of Escherichia coli harboring the polyketide synthase (pks) island, has emerged as a significant factor in the etiology of colorectal cancer (CRC). Its direct interaction with DNA induces cellular damage and genomic instability, contributing to tumorigenesis. This technical guide provides a comprehensive overview of the genotoxic effects of a synthetic derivative, colibactin 742, on colorectal cancer cells. It details the molecular mechanisms, key signaling pathways, and experimental protocols for assessing its activity, presented in a format tailored for researchers and drug development professionals.

Mechanism of Action: DNA Damage and Cellular Responses

Colibactin 742 exerts its genotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs). These lesions trigger a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and in some cases, cellular senescence or apoptosis.

DNA Adduct Formation and Mutational Signature

The cyclopropane (B1198618) rings within the colibactin structure are responsible for its alkylating activity, preferentially targeting adenine (B156593) residues in AT-rich regions of DNA. This interaction results in a specific mutational signature, designated as Signature Base Substitution 88 (SBS88), characterized by T>N substitutions. The presence of SBS88 in CRC genomes provides a direct link between colibactin exposure and the development of colorectal cancer.

Quantitative Analysis of Colibactin 742-Induced Genotoxicity

The following tables summarize quantitative data from various studies investigating the genotoxic effects of colibactin 742 and colibactin-producing bacteria on colorectal cancer and other relevant cell lines.

Table 1: Induction of DNA Double-Strand Breaks (γH2AX Foci)

| Cell Line | Treatment | Concentration | Duration | % of Cells with >5 γH2AX Foci | Reference |

| IEC-6 | Colibactin 742 | 10 µM | 24 hours | ~40% | [1] |

| IEC-6 | Colibactin 742 | 100 µM | 24 hours | ~75% | [1] |

| IEC-6 | Colibactin 746 (inactive) | 100 µM | 24 hours | ~5% (baseline) | [1] |

| HeLa | E. coli (pks+) | MOI 200 | 4 hours | High γ-H2AX signal | [2] |

| HeLa | E. coli (pks-) | MOI 200 | 4 hours | Baseline γ-H2AX signal | [2] |

Table 2: Effects on Cell Viability and Proliferation

| Cell Line | Treatment | Metric | Value | Reference |

| SW480 | Colibactin-producing E. coli | Cell Viability | Tolerant | |

| HCT116 | Colibactin-producing E. coli | Cell Viability | Sensitive | |

| Human Colonoids | Colibactin 742 | Growth and Viability | Significantly reduced vs. inactive 746 |

Table 3: Transcriptional Regulation of Key DNA Damage Response Genes in HCT116 Cells (Illustrative Log2 Fold Change)

| Gene | Function in DNA Damage Response | Illustrative Log2 Fold Change (Colibactin 742 vs. Control) |

| CDKN1A (p21) | Cell cycle arrest | ↑ (Upregulated) |

| GADD45A | DNA repair, cell cycle checkpoint | ↑ (Upregulated) |

| BRCA1 | Homologous recombination repair | ↑ (Upregulated) |

| FANCD2 | Fanconi Anemia pathway, ICL repair | ↑ (Upregulated) |

| ATR | DDR signaling kinase | ↑ (Upregulated) |

| CHEK1 | DDR signaling kinase | ↑ (Upregulated) |

| RAD51 | Homologous recombination repair | ↑ (Upregulated) |

Note: This table is illustrative. While studies confirm the upregulation of these pathways, specific log2 fold change values for colibactin 742 in HCT116 cells require direct consultation of supplementary materials from relevant transcriptomic studies.

Signaling Pathways Perturbed by Colibactin 742

Colibactin-induced DNA damage activates a complex network of signaling pathways aimed at resolving the lesions and determining the cell's fate.

ATR-Chk1 Signaling Pathway

The presence of ICLs and stalled replication forks activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest, primarily at the G2/M transition, to allow time for DNA repair.

Fanconi Anemia Pathway

The Fanconi Anemia (FA) pathway is a critical mechanism for the repair of ICLs. Upon recognition of a stalled replication fork at an ICL, the FA core complex monoubiquitinates the FANCI-FANCD2 dimer, which then coordinates the recruitment of nucleases and other repair factors to excise the cross-link and facilitate repair through homologous recombination.

p53 Signaling Pathway

The extensive DNA damage caused by colibactin 742 leads to the activation of the tumor suppressor protein p53. Activated p53 can induce the expression of target genes like CDKN1A (p21) to enforce cell cycle arrest or trigger apoptosis if the damage is irreparable.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of colibactin 742 genotoxicity are provided below.

Immunofluorescence Staining for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

Methodology:

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, DLD-1, SW480) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of colibactin 742 or a vehicle control for a specified duration (e.g., 24 hours).

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) diluted in 1% BSA/PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and acquire images using a fluorescence microscope.

-

Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment: Culture colorectal cancer cells to approximately 70-80% confluency and treat with colibactin 742 or a vehicle control.

-

Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for DNA Damage Response Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the DNA damage response.

Methodology:

-

Sample Preparation: Treat cells with colibactin 742, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, p-Chk1, p-p53, γH2AX) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Colibactin 742 is a potent genotoxin that induces significant DNA damage in colorectal cancer cells, leading to the activation of key DNA damage response pathways and cell cycle arrest. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of colibactin in colorectal carcinogenesis and to evaluate the efficacy of potential therapeutic interventions that target these pathways. A thorough understanding of the molecular mechanisms underlying colibactin-induced genotoxicity is crucial for the development of novel strategies for the prevention and treatment of colorectal cancer.

References

Role of Colibactin 742 in DNA damage response pathways

An In-depth Technical Guide to the Role of Colibactin (B12421223) in DNA Damage Response Pathways

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colibactin, a genotoxic secondary metabolite produced by certain gut bacteria, notably Escherichia coli strains harboring the polyketide synthase (pks) island, is increasingly implicated in the pathogenesis of colorectal cancer (CRC).[1] Its direct interaction with host DNA induces significant damage, primarily through the formation of DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs), which in turn triggers a complex network of DNA Damage Response (DDR) pathways.[2][3] This guide provides a comprehensive technical overview of the molecular mechanisms of colibactin-induced genotoxicity, the host cell's response to this damage, and the experimental methodologies used to investigate these interactions. We focus on Colibactin 742, a stable synthetic analog that faithfully recapitulates the activity of the natural, unstable compound, facilitating detailed mechanistic studies.[4][5]

The Genotoxin: Colibactin's Structure and Mechanism of Action

Colibactin is a complex heterodimeric molecule that is not isolated directly from bacterial cultures due to its high instability. Its genotoxicity is conferred by two electrophilic cyclopropane (B1198618) "warheads". These reactive groups alkylate DNA, preferentially targeting adenine (B156593) residues within A:T-rich sequences in the minor groove. The ability of a single colibactin molecule to alkylate adenines on opposing DNA strands results in the formation of ICLs, a highly cytotoxic lesion. The subsequent processing and repair of these ICLs can lead to the generation of DSBs.

The stable synthetic analog, Colibactin 742, contains the critical cyclopropane residues and has been instrumental in elucidating this mechanism. In contrast, Colibactin 746, an analog where the cyclopropane groups are replaced by unlinked methyl groups, is inactive and serves as a crucial negative control in experiments, demonstrating that the cyclopropane moiety is essential for genotoxicity.

Eukaryotic DNA Damage Response to Colibactin

Upon infliction of DNA damage by colibactin, host cells activate a sophisticated and multi-pronged DDR network to detect the lesions, signal their presence, and mediate repair or, if the damage is too severe, trigger senescence or apoptosis.

Core Signaling Pathways

A. ATM and ATR Kinase Activation: The two primary kinases initiating the DDR are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATM Pathway: Primarily activated by DSBs, ATM is recruited to the damage sites where it phosphorylates a multitude of downstream targets, including the histone variant H2AX (forming γH2AX), a key marker of DSBs.

-

ATR Pathway: Activated in response to replication stress, often caused by bulky lesions like ICLs, ATR signaling is crucial for repairing these adducts.

B. Fanconi Anemia (FA) Pathway: The FA pathway is the central mechanism for the repair of ICLs. Upon colibactin exposure, the pathway is activated, leading to the recruitment and monoubiquitination of the FANCD2 protein, which then coordinates downstream repair processes. Cells with compromised FA pathways show increased sensitivity to colibactin.

C. p53-Mediated Cell Fate Decisions: The tumor suppressor p53 is a master regulator of the DDR. Activated by upstream kinases like ATM, p53 orchestrates cellular fate by inducing:

-

Cell Cycle Arrest: Primarily at the G2/M checkpoint, to provide time for DNA repair.

-

Senescence: A state of irreversible growth arrest, which involves a senescence-associated secretory phenotype (SASP) that can paradoxically promote the growth of nearby tumor cells.

-

Apoptosis: Programmed cell death to eliminate cells with irreparable damage.

D. Mismatch Repair (MMR) and Mutational Signatures: Colibactin exposure has been shown to induce a specific mutational signature (SBS88) in the genomes of host cells. There is a significant co-occurrence of this signature with signatures of mismatch repair deficiency (MMRd), suggesting that colibactin may exacerbate the mutagenic effects in MMRd backgrounds.

The interconnected nature of these pathways forms the core of the cellular response to colibactin-induced DNA damage.

Producer Self-Resistance: The Role of ClbS

Colibactin-producing bacteria must protect themselves from their own genotoxin. This is primarily achieved through the action of the ClbS protein, which is encoded within the pks island. ClbS is a cyclopropane hydrolase that specifically recognizes and inactivates colibactin by hydrolyzing its electrophilic cyclopropane ring. This enzymatic detoxification converts the genotoxin into a harmless product, preventing self-inflicted DNA damage and ensuring the survival of the producer bacterium. Bacteria lacking the clbS gene exhibit an enhanced SOS response and growth arrest, highlighting its critical protective role.

Quantitative Data on Colibactin-Induced Genotoxicity

The genotoxic effects of colibactin have been quantified using various cellular and molecular assays. The tables below summarize key findings.

Table 1: Genotoxicity in Bacterial Systems

| Assay | Strain Comparison | Result | Reference |

|---|

| umu Test (SOS Response) | Crude extract of clb+ vs. clb- E. coli | 1.7-fold higher SOS induction with clb+ extract | |

Table 2: Genotoxicity in Mammalian Cell Lines

| Assay | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| Micronucleus Test | CHO AA8 | Infection with clb+ vs. clb- E. coli | 4-6 times higher frequency of micronucleated cells with clb+ | |

| γH2AX Foci Formation | IEC-6 cells | Colibactin 742 vs. inactive 746 | Significant increase in γH2AX foci with 742; no increase with 746 | |

| γH2AX Foci Formation | Human Colonoids | Colibactin 742 vs. inactive 746 | Significant increase in γH2AX foci with 742; no increase with 746 | |

| γH2AX Expression | Caco-2 cells | Infection with pks+ vs. pks- E. coli (MOI 20, 3h) | Positive γH2AX staining only with pks+ infection |

| Mutational Analysis | HCT 116 (MMRd) | Chronic exposure to Colibactin 742 | Increased T>N single-base substitutions (SBS88) | |

Table 3: Epidemiological and Genomic Data

| Data Type | Patient Cohort | Finding | Reference |

|---|

| Mutational Signature Analysis | Early-onset (<40 yrs) vs. Late-onset (>70 yrs) CRC | Colibactin-related mutation patterns were 3.3 times more common in early-onset cases | |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible study of colibactin's effects. Below are protocols for core experiments.

Protocol: Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence

This protocol is adapted from methodologies used to assess DNA damage in intestinal epithelial cells (IEC-6) after exposure to synthetic colibactin.

1. Cell Culture and Treatment:

-

Plate IEC-6 cells on glass coverslips in a 24-well plate and culture until 60-70% confluent.

-

Prepare stock solutions of Colibactin 742 (active) and Colibactin 746 (inactive control) in DMSO.

-

Treat cells with varying concentrations of Colibactin 742 or 746 (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a positive control (e.g., Mitomycin C, 3 µM) and a vehicle control (DMSO).

2. Immunofluorescence Staining:

-

After incubation, wash cells three times with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., rabbit anti-γH2AX) diluted in 1% BSA/PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Wash three times with PBS and mount the coverslips onto microscope slides.

3. Imaging and Quantification:

-

Visualize the slides using a fluorescence microscope.

-

Capture images from multiple random fields of view for each condition.

-

Quantify the results by counting the number of cells with >5 distinct γH2AX foci per nucleus. Express this as a percentage of the total number of cells counted.

Protocol: Identification of Colibactin-DNA Adducts by Mass Spectrometry

This protocol outlines the key steps for detecting natural colibactin-DNA adducts from in vitro reactions, based on established methods.

1. Incubation and DNA Isolation:

-

Culture colibactin-producing (clb+) and non-producing (clb-) E. coli strains. For isotopic labeling, use auxotrophic strains (e.g., ΔcysE) cultured in media supplemented with labeled amino acids (e.g., L-[U-13C]Cys).

-

Incubate the bacterial cultures with linearized plasmid DNA (e.g., pUC19) in M9 medium for 4-5 hours at 37°C.

-

Separate bacteria from the reaction by centrifugation.

-

Isolate the plasmid DNA from the supernatant using a standard DNA purification kit.

2. DNA Hydrolysis:

-

Digest the purified DNA to individual nucleosides. This is typically achieved through a sequential enzymatic digestion using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

3. LC-MS/MS Analysis:

-

Analyze the digested nucleoside samples using a high-resolution tandem mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC).

-

Employ an untargeted DNA adductomics approach, using data-dependent scanning that triggers MS/MS and MS3 fragmentation upon detection of a constant neutral loss corresponding to 2'-deoxyribose or a DNA base.

-

Search for ion signals corresponding to the predicted mass of colibactin-adenine adducts (e.g., m/z of 540.1765 [M+H]+) that are present in the clb+ samples but absent in the clb- controls.

-

Confirm the identity of adducts by observing the expected mass shifts in samples from isotopically labeled experiments.

References

- 1. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Colibactin-742: A Stable Synthetic Analog for Unraveling the Genotoxicity of a Microbial Carcinogen

Abstract

Colibactin (B12421223), a secondary metabolite produced by gut bacteria harboring the pks biosynthetic gene cluster, is a potent genotoxin implicated in the development of colorectal cancer (CRC).[1][2] Research into its precise mechanism of action has been significantly hampered by the extreme instability and low production yield of the natural product.[1][3] To overcome these limitations, stable synthetic analogs have been developed, among which Colibactin-742 has emerged as a critical research tool.[4][5] This technical guide provides a comprehensive overview of Colibactin-742, detailing its mechanism of action as a DNA alkylating agent, the cellular responses it elicits, and the experimental protocols used to characterize its activity. By recapitulating the key genotoxic effects of its natural counterpart, Colibactin-742 provides an invaluable and tractable model for studying the structure-activity relationships and biological consequences of colibactin exposure, independent of the producing organism.[3][5][6]

Introduction: The Challenge of Natural Colibactin

Certain strains of gut commensal bacteria, including Escherichia coli and Klebsiella pneumoniae, possess a 54-kb genomic island known as the pks or clb island, which orchestrates the synthesis of colibactin.[7][8][9] This complex molecule is produced as an inactive prodrug, precolibactin, which is subsequently converted to its mature, active form by the periplasmic peptidase ClbP.[7][10]

The mature colibactin is a heterodimer containing two highly reactive electrophilic cyclopropane (B1198618) "warheads".[1][11] These structures are responsible for its genotoxicity, enabling it to alkylate host cell DNA.[1][12] However, the natural product's structure also features an α-aminoketone, which is prone to rapid aerobic oxidation, rendering the molecule exceptionally unstable and difficult to isolate from bacterial cultures.[1][3] This instability has been a major bottleneck in elucidating its structure and carcinogenic mechanisms. The development of Colibactin-742, a stable and fully synthetic derivative, has been instrumental in circumventing these challenges.[5]

Colibactin-742: A Stable Mimic of a Bacterial Toxin

Colibactin-742 was designed and synthesized to serve as a stable and functional analog of the natural genotoxin.[5] Its structure retains the critical cyclopropane residues required for DNA damage, while modifying the unstable regions of the molecule. To validate its mechanism, an inactive analog, Colibactin-746, was also synthesized. In Colibactin-746, the essential cyclopropane residues are replaced with unlinked methyl groups, which abrogates its genotoxic effects.[8][13] Comparative studies using these two synthetic compounds have been pivotal in confirming that the cyclopropane moieties are indispensable for the DNA-damaging activity of colibactin.[13][14]

Mechanism of Action: DNA Interstrand Cross-linking

The primary mechanism of colibactin-induced genotoxicity is the formation of DNA interstrand cross-links (ICLs).[7][10] This highly cytotoxic lesion covalently links the two strands of the DNA double helix, physically obstructing essential cellular processes like replication and transcription.

Colibactin-742 faithfully mimics this activity.[4][15] Its two cyclopropane warheads function as electrophiles, attacking nucleophilic sites on the DNA bases. Molecular docking studies and experimental evidence indicate that colibactin alkylates the N3 position of adenine (B156593) residues located on opposing DNA strands, preferentially within AT-rich sequences in the minor groove.[8][16] This dual alkylation event results in the formation of a colibactin-(bis)adenine adduct, creating the characteristic interstrand cross-link.[1][17] The formation of these ICLs triggers significant replication stress, leading to stalled replication forks and the subsequent formation of DNA double-strand breaks (DSBs) during cellular attempts at repair.[8][10]

The Host Cellular Response to Colibactin-742

Exposure of mammalian cells to Colibactin-742 activates a cascade of DNA damage response (DDR) pathways, mirroring the effects observed after infection with pks+ E. coli.

-

Fanconi Anemia (FA) Pathway Activation: The FA pathway is the central cellular mechanism for the repair of DNA interstrand cross-links.[18] Colibactin-742 exposure leads to the robust activation of this pathway, a key indicator of ICL formation.[4][13] A hallmark of this activation is the ubiquitination of the FANCD2 protein.[10][19]

-

ATR Kinase and Replication Stress: The formation of ICLs leads to stalled replication forks, a form of replication stress that activates the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[7][10]

-

γH2AX Foci Formation: As the cell attempts to repair the complex DNA lesions, DSBs are often formed as repair intermediates. These breaks are marked by the phosphorylation of the histone variant H2AX, creating distinct nuclear foci (γH2AX) that can be visualized by immunofluorescence.[8] Studies show a significant increase in γH2AX foci in intestinal epithelial cells exposed to Colibactin-742, but not the inactive analog Colibactin-746.[13]

-

G2/M Cell Cycle Arrest: To prevent the segregation of damaged chromosomes, the DDR machinery initiates cell cycle checkpoints. Colibactin-742 induces a potent G2/M phase arrest, providing the cell with time to repair the DNA damage before proceeding to mitosis.[4][15]

-

p53 Signaling and Cellular Senescence: In non-transformed cells, the DNA damage induced by Colibactin-742 activates p53 signaling pathways.[13] This can lead to cellular senescence, a state of irreversible growth arrest that is thought to contribute to the tumor microenvironment modifications promoted by pks+ E. coli.[13][20]

Quantitative Data Summary

The following tables summarize the key comparative data for natural colibactin, Colibactin-742, and its inactive analog.

| Feature | Natural Colibactin | Colibactin-742 |

| Source | Biosynthesized by pks+ bacteria | Chemical Synthesis[13] |

| Stability | Highly unstable in air[1] | Stable[4][5] |

| Active Moiety | Two electrophilic cyclopropane rings[1] | Two electrophilic cyclopropane rings[8][13] |

| Primary DNA Damage | DNA Interstrand Cross-links (ICLs)[7][10] | DNA Interstrand Cross-links (ICLs)[4][15] |

| Secondary DNA Damage | Double-Strand Breaks (DSBs)[8][10] | Double-Strand Breaks (DSBs)[8] |

| Key Cellular Responses | ATR activation, Fanconi Anemia pathway activation, G2/M arrest[4][7][10] | ATR activation, Fanconi Anemia pathway activation, G2/M arrest[4][13] |

| Table 1: Comparative Properties and Effects of Natural Colibactin and Colibactin-742. |

| Compound | Key Structural Feature | Genotoxicity (γH2AX Foci Induction) | Impact on Cell Growth/Viability |

| Colibactin-742 | Contains cyclopropane residues | Induces significant increase in γH2AX foci in IEC-6 cells and human colonoids[8][13] | Significantly reduces colonoid growth and viability[13] |

| Colibactin-746 | Cyclopropane residues replaced by methyl groups | Does not induce γH2AX foci formation[8][13] | Minor impact on colonoid growth; does not cause DNA damage[13] |

| Table 2: Genotoxic Comparison of Synthetic Analogs Colibactin-742 and Colibactin-746. |

Detailed Experimental Protocols

The following protocols are representative of the key experiments used to characterize the activity of Colibactin-742.

Cell Culture and Treatment

-

Cell Lines: A variety of human and murine cell lines are used, including HeLa (human cervical cancer), Caco-2 (human colorectal adenocarcinoma), FHC (normal human colonic epithelial), HCT 116 (human colorectal cancer), and IEC-6 (rat intestinal epithelial).[8][13][18][21]

-

Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.[21]

-

Treatment: Colibactin-742 and -746 are synthesized and purified as previously described.[13] Stock solutions are prepared in DMSO and stored at -80°C in single-use aliquots. For experiments, compounds are diluted in culture medium to the desired final concentration (e.g., 10-100 µM) and incubated with cells for a specified duration (e.g., 24 hours).[8][13]

DNA Damage Detection: γH2AX Immunofluorescence Assay

This assay quantifies the formation of DNA double-strand breaks.

-

Cell Seeding: Plate cells (e.g., IEC-6) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Incubate cells with Colibactin-742, Colibactin-746 (as a negative control), or a known cross-linking agent like Mitomycin C (as a positive control) for 24 hours.[8]

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against phosphorylated H2AX (anti-γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI may be included.

-

Imaging and Quantification: Mount coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the percentage of cells with >5 distinct nuclear γH2AX foci.[8]

DNA Adductomics by LC-MS/MS

This highly sensitive method is used to identify and characterize the covalent adducts formed between colibactin and DNA.

-

Cell Exposure: Treat a large culture of cells (e.g., HeLa) with pks+ E. coli or a stable analog.[22]

-

Genomic DNA Isolation: Isolate high-purity genomic DNA from the exposed cells using a commercial kit.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[22]

-

LC-MS/MS Analysis: Analyze the digested sample using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][23] An untargeted DNA adductomics screen can be performed, comparing treated samples to controls to identify unique mass signals corresponding to potential adducts.[22]

-

Adduct Identification: Putative adducts are identified by their unique mass-to-charge (m/z) ratio. Tandem mass spectrometry (MS²) is used to fragment the parent ion, and the fragmentation pattern (e.g., a neutral loss of the adenine base) is used to confirm the structure of the adduct.[22][23]

Mandatory Visualizations

Caption: Biosynthesis and activation of natural colibactin.

Caption: Mechanism of DNA alkylation by Colibactin-742.

Caption: Cellular response pathway to colibactin-induced DNA damage.

Caption: Experimental workflow for γH2AX immunofluorescence assay.

Conclusion and Future Directions

Colibactin-742 has proven to be an indispensable tool for dissecting the complex biology of a highly unstable and carcinogenic microbial metabolite.[6] By providing a stable and reliable means to induce colibactin's signature DNA damage, it allows researchers to probe the intricate cellular responses and repair pathways independent of the confounding variables of live bacterial infection.[5] It has confirmed that the cyclopropane residues are the key mediators of genotoxicity and that DNA interstrand cross-linking is the primary lesion.[13][14]

Future studies utilizing Colibactin-742 will be crucial for understanding the long-term consequences of this specific type of DNA damage, including the generation of unique cancer-associated mutational signatures.[13] Furthermore, this stable analog provides a platform for high-throughput screening of potential inhibitors that could neutralize the genotoxic effects of colibactin-producing bacteria in the gut, offering a potential chemopreventive strategy against a microbially-driven pathway of colorectal carcinogenesis.[2]

References

- 1. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. "Synthetic studies of colibactin, a carcinogenic gut microbiome metabol" by Kevin Mark Wernke [elischolar.library.yale.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probing Microbiome Genotoxicity: A Stable Colibactin Provides Insight into Structure-Activity Relationships and Facilitates Mechanism of Action Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How a gut commensal contributes to colorectal cancer [microbiomepost.com]

- 12. Solving colibactin’s code | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]

- 13. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. A small molecule inhibitor prevents gut bacterial genotoxin production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of Colibactin 742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colibactin (B12421223), a genotoxic secondary metabolite produced by certain strains of gut bacteria, has garnered significant attention for its association with colorectal cancer. However, its inherent instability has long hampered detailed investigation. The development of Colibactin 742, a stable synthetic analog, has been a pivotal advancement, enabling in-depth studies into its mechanism of action and structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core knowledge surrounding Colibactin 742, with a focus on its chemical synthesis, biological activities, and the experimental methodologies used for its characterization.

Core Concepts: The Chemical Biology of Colibactin 742

Colibactin exerts its genotoxicity through the alkylation of DNA, leading to interstrand cross-links (ICLs), which are highly cytotoxic lesions that can stall DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The key structural feature responsible for this activity is the presence of two electrophilic cyclopropane (B1198618) "warheads."

The structure-activity relationship of Colibactin 742 is critically dependent on these cyclopropane rings. An inactive analog, Colibactin 746, in which the cyclopropane rings are replaced with methyl groups, serves as a crucial negative control in experiments and demonstrates the essential role of these motifs in DNA damage.

Data Presentation: Quantitative Analysis of Colibactin 742 Activity

The biological activity of Colibactin 742 has been quantified through various assays. The following tables summarize key quantitative data, comparing the effects of Colibactin 742 with its inactive analog, Colibactin 746.

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| Colibactin 742 | IEC-6 | γH2AX foci | 10 µM | >40% of cells with >5 foci | [1] |

| Colibactin 742 | IEC-6 | γH2AX foci | 100 µM | ~80% of cells with >5 foci | [1] |

| Colibactin 746 | IEC-6 | γH2AX foci | 100 µM | No significant increase in foci | [1] |

| Colibactin 742 | Human Colonoids | γH2AX foci | 10 µM | >40% of cells with >5 foci | [1] |

| Colibactin 742 | Human Colonoids | γH2AX foci | 100 µM | ~70% of cells with >5 foci | [1] |

| Colibactin 746 | Human Colonoids | γH2AX foci | 100 µM | No significant increase in foci |

Table 1: Quantification of DNA Damage by γH2AX Immunofluorescence.

| Compound | Cell Line | Assay | Concentration | Result (Tail Moment) | Reference |

| Colibactin 742 | HeLa | Neutral Comet Assay | 50 nM | Significant increase vs. control | |

| Colibactin 742 | HeLa | Neutral Comet Assay | Increased Concentrations | Concentration-dependent increase |

Table 2: Quantification of DNA Damage by Neutral Comet Assay.

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Colibactin 742 | Human Colonoids | Growth/Viability | 10 µM | Significant reduction in diameter and viability | |

| Colibactin 742 | Human Colonoids | Growth/Viability | 100 µM | Pronounced reduction in diameter and viability | |

| Colibactin 746 | Human Colonoids | Growth/Viability | 100 µM | No significant effect on growth or viability |

Table 3: Effects of Colibactin 742 on Cell Growth and Viability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide synopses of key experimental protocols used in the study of Colibactin 742.

Synthesis of Colibactin 742

The total synthesis of Colibactin 742 is a complex multi-step process. A detailed protocol can be found in the supporting information of the primary literature. The synthesis of this stable analog has been a critical breakthrough for the field.

γH2AX Immunofluorescence Staining for DNA Double-Strand Break Detection

This protocol is used to visualize and quantify DNA double-strand breaks (DSBs), a hallmark of Colibactin-induced damage.

Materials:

-

Cells cultured on coverslips or in imaging plates

-

Colibactin 742 and 746 (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary Antibody: Anti-γH2AX antibody (e.g., clone JBW301)

-

Secondary Antibody: Fluorescently-labeled anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells to achieve 50-70% confluency at the time of fixation. Treat cells with desired concentrations of Colibactin 742 or 746 for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Fixation: Aspirate the media, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.

-

Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane. Wash three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer (a typical starting dilution is 1:500). Incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature. Wash twice with PBS.

-

Mounting and Imaging: Mount coverslips onto microscope slides using antifade mounting medium. Acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.

Neutral Comet Assay for DNA Damage Assessment

The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks.

Materials:

-

Treated cells

-

Low-melting-point agarose (B213101)

-

Lysis Solution (high salt and detergent)

-

Neutral Electrophoresis Buffer (e.g., TBE)

-

DNA stain (e.g., SYBR Gold)

-

CometSlides™ or pre-coated microscope slides

Procedure:

-

Cell Embedding: Resuspend treated cells in low-melting-point agarose at 37°C and pipette onto a CometSlide™. Allow to solidify at 4°C.

-

Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.

-

Electrophoresis: Place slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer. Apply voltage (e.g., 1 V/cm) for a specified time (e.g., 45 minutes) to allow broken DNA to migrate from the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Quantification: Analyze the images using comet scoring software to measure parameters such as the tail moment (the product of the tail length and the fraction of DNA in the tail), which is proportional to the amount of DNA damage.

RNA Sequencing and Analysis

RNA sequencing (RNA-seq) is employed to analyze the global transcriptional changes induced by Colibactin 742.

Procedure Outline:

-

RNA Isolation: Treat cells with Colibactin 742 or 746. Isolate high-quality total RNA using a commercial kit.

-

Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves:

-

Poly(A) selection to enrich for mRNA.

-

RNA fragmentation.

-

Reverse transcription to synthesize cDNA.

-

Ligation of sequencing adapters.

-

PCR amplification of the library.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated in Colibactin 742-treated cells compared to controls.

-

Pathway Analysis: Use bioinformatics tools to identify signaling pathways and biological processes that are enriched among the differentially expressed genes.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the study of Colibactin 742.

Caption: Simplified signaling pathway of Colibactin 742-induced DNA damage and cellular response.

Caption: General experimental workflow for studying the activity of Colibactin 742.

Caption: Logical relationship in the structure-activity analysis of Colibactin 742.

Conclusion

Colibactin 742 has proven to be an invaluable tool for dissecting the intricate biology of a potent bacterial genotoxin. The structure-activity relationship is clearly defined, with the cyclopropane rings being indispensable for its DNA-damaging effects. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to further explore the roles of colibactin in health and disease, and to potentially develop therapeutic strategies to mitigate its harmful effects.

References

The Critical Role of Cyclopropane Residues in Colibactin 742's Genotoxic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colibactin (B12421223), a genotoxic secondary metabolite produced by certain gut bacteria, has garnered significant attention for its association with colorectal cancer. Its biological activity is intrinsically linked to its unique chemical structure, particularly the presence of two electrophilic cyclopropane (B1198618) "warheads." This technical guide provides an in-depth analysis of the pivotal role these cyclopropane residues play in the activity of Colibactin 742, a stable synthetic analog that recapitulates the genotoxicity of the natural product. Through a comprehensive review of structure-activity relationship studies, detailed experimental protocols, and pathway visualizations, this document serves as a critical resource for researchers investigating colibactin's mechanism of action and developing potential therapeutic interventions.

Introduction